REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9](OC)=[O:10])[N:4]=1.O.[NH2:16][NH2:17]>CCO>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH:16][NH2:17])=[O:10])[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=NC=C1)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=NC=C1)C(=O)NN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 426 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |